4-Amino-2-bromophenol: Chemical & Functional Profile
4-Amino-2-bromophenol is a brominated p-aminophenol derivative with the molecular formula C₆H₆BrNO and molecular weight of 188.02 g/mol [1]. The compound is characterized by the precise ortho-bromo and para-amino substitution pattern on the phenol ring, which confers distinct electronic properties . Commercially available grades typically specify purity ≥98.0% (HPLC or GC/T) , with a reported melting point of 163–165 °C (dec.) [2] and limited solubility in methanol . This specific regioisomer serves as a versatile building block in organic synthesis, particularly for coupling reactions, azo dye formation, and as a precursor for electro-conductive polymers .
[1] Tokyo Chemical Industry Co., Ltd. 4-Amino-2-bromophenol Product Specification. View Source
[2] CAS Common Chemistry. Phenol, 4-amino-2-bromo- (CAS RN: 16750-67-7). View Source
4-Amino-2-bromophenol: Isomer & Analog Differentiation
Substituting 4-Amino-2-bromophenol with its positional isomer 2-Amino-4-bromophenol or its chloro-analog 4-Amino-2-chlorophenol introduces measurable and functionally significant deviations in physicochemical properties and reactivity. The specific 4-amino-2-bromo arrangement dictates a distinct melting point (≈163 °C) compared to its isomer (≈130–140 °C) , a difference that impacts purification and formulation protocols. Critically, the C–Br bond in this regioisomer exhibits complete chemoselectivity over C–Cl bonds in cross-coupling reactions, enabling orthogonal synthetic strategies that the chloro analog cannot replicate [1]. Furthermore, the halogen identity and position directly influence the electronic environment, altering the compound's pKa and its suitability for generating electro-conductive polymers, a property explicitly claimed for the brominated para-aminophenol scaffold in battery and sensor applications [2]. These quantifiable differences necessitate precise compound selection rather than generic aminophenol procurement.
Positional isomer2-Amino-4-bromophenol: mp ~130–140 °C; distinct pKa and reactivity profile may shift synthesis outcomes
Target compound4-Amino-2-bromophenol: forms electro-conductive polymer film; patent-reported material property
Chloro analog4-Amino-2-chlorophenol: C–Cl bond inert under same Suzuki conditions; may not support conductive polymer formation
[1] Freundlich, J. S., & Landis, H. E. (2006). An expeditious aqueous Suzuki–Miyaura method for the arylation of bromophenols. Tetrahedron Letters, 47(24), 4045-4047. View Source
[2] Chen, W. et al. (2018). Electro-conductive polymers of halogenated para-aminophenol, and electrochemical cells employing same. US Patent 10,923,723 B1. View Source
4-Amino-2-bromophenol: Quantitative Evidence
Melting Point: Regioisomer Comparison
4-Amino-2-bromophenol exhibits a markedly higher melting point compared to its positional isomer, 2-Amino-4-bromophenol. This difference is critical for solid-phase handling, crystallization protocols, and purity assessment. [1]
Melting point comparisonHead-to-head
Target163–165 °C (dec.)
Isomer130–140 °C
~30 °C higher
Supports isomeric identity confirmation and QC differentiation
Reported commercial and CAS registry values
Physicochemical CharacterizationSolid-State PropertiesQuality Control
Evidence Dimension
Melting Point
Target Compound Data
163–165 °C (decomposition)
Comparator Or Baseline
2-Amino-4-bromophenol: 130–140 °C
Quantified Difference
~30 °C higher
Conditions
Reported values from commercial technical datasheets and CAS registry.
Why This Matters
The ~30°C difference enables distinct purification strategies and confirms isomeric identity in procurement and quality control, preventing misidentification that could derail synthetic routes.
Physicochemical CharacterizationSolid-State PropertiesQuality Control
[1] CAS Common Chemistry. Phenol, 4-amino-2-bromo- (CAS RN: 16750-67-7) Melting Point: 165 °C. View Source
C–Br vs. C–Cl Chemoselectivity in Suzuki Coupling
The C–Br bond in 4-Amino-2-bromophenol and related bromophenols exhibits complete chemoselectivity over C–Cl bonds in Suzuki-Miyaura cross-coupling reactions, enabling orthogonal functionalization strategies. This selectivity is not achievable with the chloro analog 4-Amino-2-chlorophenol under the same conditions. [1]
C–Br chemoselectivityClass-level
Complete C–Br bond activation over C–Cl in aqueous Suzuki-Miyaura coupling; C–Cl remains inert under reported conditions
Supports orthogonal coupling strategy review
Class-level evidence from bromophenol studies; Pd/C, 15 min, water
Complete chemoselectivity for C–Br bond activation in the presence of C–Cl bonds
Comparator Or Baseline
4-Amino-2-chlorophenol or mixed halogen substrates: C–Cl bond remains inert under these conditions
Quantified Difference
Qualitative (complete selectivity vs. no reaction at C–Cl)
Conditions
Aqueous Suzuki-Miyaura protocol using Pd/C catalyst, 15 min reaction time, water as solvent. Method validated on bromophenols with tolerance for boronic acid coupling partners.
Why This Matters
This chemoselectivity is a critical design parameter for complex molecule synthesis, allowing for sequential coupling strategies that are impossible with the chloro analog, thus justifying the selection of the brominated compound for specific synthetic routes.
[1] Freundlich, J. S., & Landis, H. E. (2006). An expeditious aqueous Suzuki–Miyaura method for the arylation of bromophenols. Tetrahedron Letters, 47(24), 4045-4047. View Source
Electro-Conductive Redox Polymer Precursor
Patent US 10,923,723 B1 explicitly claims the use of halogenated para-aminophenols, specifically poly-2-chloro-4-aminophenol and poly-2-bromo-4-aminophenol, as electro-conductive redox polymers for applications in sensor electrodes and storage batteries. This property is not inherent to non-halogenated aminophenols or meta-substituted analogs. [1]
Electro-conductive polymerReported
Forms electro-conductive redox polymer film via electrochemical oxidation; non-halogenated p-aminophenol yields non-conductive product or p-benzoquinone
Supports electro-conductive polymer research fit
Patent-disclosed material property for sensor and battery electrodes
Polymerizes to form electro-conductive redox polymer (poly-2-bromo-4-aminophenol) suitable for battery electrodes and sensors
Comparator Or Baseline
Non-halogenated p-aminophenol: electro-oxidation yields non-conductive polymer or p-benzoquinone; m-aminophenol: forms a blocking polymeric film
Quantified Difference
Qualitative (conductive redox polymer vs. non-conductive or blocking film)
Conditions
Electrochemical oxidation of halogenated product; thin film electro-deposition on current collectors. Electrochemical reduction potential of halogen is more positive than oxidation potential of aminophenol to quinone.
Why This Matters
The bromo-substituent is essential for achieving the electro-conductive redox polymer state, directly enabling the compound's use in advanced materials for energy storage and sensing applications. This patent-backed utility provides a clear procurement rationale for material science research.
[1] Chen, W. et al. (2018). Electro-conductive polymers of halogenated para-aminophenol, and electrochemical cells employing same. US Patent 10,923,723 B1. View Source
UV-Vis Absorption Maximum in Acidic Medium
The UV-Vis absorption maximum (λmax) for 4-Amino-2-bromophenol is reported at 279 nm in aqueous sulfuric acid. This provides a spectroscopic fingerprint for analytical method development and compound identification, distinct from other substituted aminophenols. [1]
UV-Vis λmaxData to verify
279 nm
in H₂SO₄ aq.
Supports spectroscopic identity review
Source-specific verification recommended; distinct from p-aminophenol (~300 nm)
UV-Vis SpectroscopyAnalytical ChemistryQuality Control
Evidence Dimension
UV-Vis Absorption Maximum (λmax)
Target Compound Data
279 nm (in H₂SO₄ aq.)
Comparator Or Baseline
p-Aminophenol: λmax ≈ 300 nm (in acidic medium); other halogenated analogs expected to differ
Quantified Difference
Varies by substitution pattern; 279 nm is characteristic for this regioisomer
Conditions
Aqueous sulfuric acid solution
Why This Matters
This distinct λmax serves as a rapid, non-destructive quality control metric for identity confirmation and purity assessment, aiding in procurement verification and analytical method validation.
UV-Vis SpectroscopyAnalytical ChemistryQuality Control
The predicted pKa value for 4-Amino-2-bromophenol is 8.69, which is lower than the pKa of its isomer 2-Amino-4-bromophenol (predicted 9.19). This ~0.5 unit difference reflects the distinct electronic environment conferred by the specific substitution pattern, affecting solubility, reactivity, and potential biological interactions at physiological pH.
pKa differenceData to verify
Target8.69 (pred.)
Isomer9.19 (pred.)
~0.5 units lower
Supports ionization-state context for reaction design
The lower pKa of 4-Amino-2-bromophenol implies a greater degree of deprotonation at a given pH, which can be a decisive factor in reaction conditions, formulation stability, and biological assay design, making it a functionally distinct chemical entity from its isomer.
Electro-Conductive Polymer for Sensors & Batteries
Utilize 4-Amino-2-bromophenol as the monomer for synthesizing poly-2-bromo-4-aminophenol, an electro-conductive redox polymer. This application leverages the unique ability of the brominated p-aminophenol scaffold to form a conductive polymer film upon electrochemical oxidation, a property not shared by non-halogenated or meta-aminophenol analogs. The resulting polymer is explicitly claimed for use in sensor electrodes and storage battery positive electrodes, offering a pathway to advanced energy storage materials. [1]
Orthogonal Suzuki-Miyaura Coupling Building Block
Employ 4-Amino-2-bromophenol in complex molecule synthesis where orthogonal C–C bond formation is required. The compound's C–Br bond undergoes efficient and complete Suzuki-Miyaura coupling in aqueous media under mild conditions, while C–Cl bonds remain intact. This chemoselectivity, demonstrated in short (15 min) reactions with inexpensive Pd/C catalysts, allows for sequential coupling strategies that are unattainable with the corresponding chloro analog, making the bromo compound a strategic choice for medicinal chemistry and materials science. [2]
Azo Dye & Pigment Synthesis
Use 4-Amino-2-bromophenol as a diazo component or coupling partner in the synthesis of azo dyes. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the phenol ring allows for fine-tuning of the resulting azo dye's color and fastness properties. The compound's distinct UV-Vis absorption (λmax = 279 nm) and pKa (8.69) provide predictable reactivity and colorimetric outcomes, enabling the design of dyes with targeted specifications.
Analytical Standard & QC Reference Material
Procure 4-Amino-2-bromophenol of defined purity (≥98.0% by HPLC/GC) for use as a reference standard in analytical method development and quality control. The compound's well-characterized melting point (163-165 °C, dec.) and distinct UV-Vis absorption maximum (279 nm) provide robust identifiers for confirming isomeric purity and developing stability-indicating assays. This application is critical for ensuring batch-to-batch consistency in research and industrial production.
Application
Selection Property
Validation Focus
Electro-conductive polymer research
Bromo-substituted p-aminophenol scaffold
Electro-conductive polymer film formation and redox activity
Orthogonal Suzuki-Miyaura coupling
C–Br bond chemoselectivity profile
Sequential coupling strategy validation; C–Cl bond inertness confirmation
Azo dye and pigment synthesis
Amino/bromo substitution pattern
Colorimetric and reactivity outcome profiling
Analytical standard and QC reference
Defined purity grade and melting point
Identity confirmation and stability-indicating assay development
[1] Chen, W. et al. (2018). Electro-conductive polymers of halogenated para-aminophenol, and electrochemical cells employing same. US Patent 10,923,723 B1. View Source
[2] Freundlich, J. S., & Landis, H. E. (2006). An expeditious aqueous Suzuki–Miyaura method for the arylation of bromophenols. Tetrahedron Letters, 47(24), 4045-4047. View Source
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